
N-Cyclopentylcyclohexanamine Hydrobromide:
Structural Analysis and Synthetic Utility

Author: BenchChem Technical Support Team. Date: May 2026

Compound of Interest

Compound Name:
N-Cyclopentylcyclohexanamine

hydrobromide

CAS No.: 1269147-25-2

Cat. No.: B3095854

Get Quote

Executive Summary
N-Cyclopentylcyclohexanamine hydrobromide (CAS 40649-25-0 for free base; salt forms

vary by custom synthesis) is a secondary amine building block characterized by significant

steric bulk and lipophilicity. Structurally composed of a nitrogen atom bridging a five-membered

cyclopentyl ring and a six-membered cyclohexyl ring, this compound serves as a critical

intermediate in the synthesis of pharmaceutical agents, agrochemicals, and functional

materials.

This guide provides a comprehensive technical analysis of the compound, focusing on its

synthesis via reductive amination, physicochemical properties distinguishing the free base from

the hydrobromide salt, and its application as a pharmacophore scaffold.

Chemical Identity & Structural Analysis[1][2]
The compound is a secondary amine where the nitrogen lone pair is flanked by two cycloalkyl

groups. This dual-ring system imparts high lipophilicity (LogP ~3.2) and steric hindrance, which

influences its nucleophilicity and binding affinity in biological targets.
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Nomenclature and Identifiers[1][2][3][4][5]
Property Detail

IUPAC Name N-Cyclopentylcyclohexanamine hydrobromide

Common Synonyms
Cyclohexyl(cyclopentyl)amine HBr; N-

Cyclohexyl-N-cyclopentylamine

CAS Number (Free Base) 40649-25-0

Molecular Formula C₁₁H₂₁N[1][2][3][4][5] · HBr

Molecular Weight
167.29 g/mol (Free Base); ~248.20 g/mol (HBr

Salt)

SMILES C1CCC(CC1)NC2CCCC2.Br

Structure Type Secondary Cycloalkyl Amine

Structural Features
Steric Bulk: The presence of both cyclopentyl and cyclohexyl rings creates a "butterfly" steric

profile. This restricts rotation around the C-N bonds, potentially locking the molecule into

specific conformations favorable for receptor binding.

Basicity: As a dialkyl amine, the nitrogen is moderately basic (predicted pKa ~11.4). The

hydrobromide salt protonates this nitrogen, forming a quaternary ammonium cation that

stabilizes the solid state.

Lipophilicity: The high carbon-to-heteroatom ratio makes the free base sparingly soluble in

water but highly soluble in organic solvents (DCM, Toluene). The HBr salt reverses this,

enabling aqueous solubility for biological assays.

Synthesis & Manufacturing
The primary industrial and laboratory route to N-Cyclopentylcyclohexanamine is Reductive

Amination. This process couples a ketone with a primary amine in the presence of a reducing

agent.
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Synthetic Pathway: Reductive Amination
Two retrosynthetic disconnections are possible:

Route A: Cyclopentanone + Cyclohexylamine

Route B: Cyclohexanone + Cyclopentylamine

Route A is often preferred due to the wider availability and lower cost of cyclohexylamine.

Protocol Overview:
Imine Formation: Cyclopentanone is reacted with cyclohexylamine in a solvent (e.g.,

Methanol, THF) to form the intermediate imine (N-cyclopentylidenecyclohexanamine).

Reduction: The imine is reduced in situ or in a subsequent step using a hydride source

(NaBH₄, NaBH(OAc)₃) or catalytic hydrogenation (H₂/Pd-C or Rh/SiO₂).

Salt Formation: The crude free base is extracted, dried, and treated with hydrobromic acid

(HBr) in acetic acid or diethyl ether to precipitate the hydrobromide salt.

Reaction Mechanism Diagram
The following diagram illustrates the reductive amination pathway and the critical transition

from free base to salt.
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Figure 1: Step-wise synthesis of N-Cyclopentylcyclohexanamine HBr via reductive amination.

Physicochemical Properties[2][3][4][5][6][7][8]
Understanding the distinction between the free base and the salt is crucial for formulation and

handling.
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Property Free Base (C₁₁H₂₁N)
Hydrobromide Salt
(C₁₁H₂₁N · HBr)

Physical State Colorless to pale yellow oil White crystalline solid

Boiling/Melting Point BP: 83–83.5 °C @ 2.4 mmHg MP: >200 °C (Decomposes)

Solubility (Water) Insoluble (< 0.1 mg/mL)
Soluble (Ion-dipole

interactions)

Solubility (Organic) Soluble in Hexane, DCM, Et₂O
Soluble in MeOH, DMSO;

Insoluble in Hexane

Hygroscopicity Non-hygroscopic
Moderately hygroscopic (store

in desiccator)

Stability
Oxidizes slowly in air (turns

yellow)

Stable indefinitely under inert

atmosphere

Why the HBr Salt? While the hydrochloride (HCl) salt is common, the hydrobromide (HBr) salt

is often chosen in crystallography and specific pharmaceutical applications because the larger

bromide ion can induce different crystal packing arrangements, potentially aiding in the

purification of difficult-to-crystallize amines.

Analytical Characterization
To validate the identity of N-Cyclopentylcyclohexanamine HBr, a multi-modal analytical

approach is required.

Nuclear Magnetic Resonance (NMR)
¹H NMR (DMSO-d₆ or CDCl₃):

Methine Protons (N-CH): The protons on the carbons attached directly to the nitrogen

atom are the most deshielded, typically appearing as multiplets around 2.8 – 3.2 ppm.

Amine Proton (NH₂⁺): In the salt form, the ammonium protons appear as a broad singlet

(exchangeable with D₂O) typically between 8.0 – 9.0 ppm.
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Cycloalkyl Ring Protons: A complex series of multiplets ranging from 1.0 – 2.0 ppm,

corresponding to the methylene (CH₂) groups of the cyclopentyl and cyclohexyl rings.

Infrared Spectroscopy (FT-IR)
N-H Stretch: The salt form shows broad, multiple bands in the 2400 – 3000 cm⁻¹ region

(ammonium band), distinct from the sharp weak band of the free secondary amine (~3300

cm⁻¹).

C-H Stretch: Strong alkyl C-H stretching vibrations at 2850 – 2950 cm⁻¹.

Mass Spectrometry (MS)
ESI-MS (+): Shows a dominant parent ion peak at m/z 168.2 [M+H]⁺. The bromide ion is

typically not observed in positive mode but can be confirmed in negative mode or by

elemental analysis.
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Figure 2: Analytical decision tree for validating the salt structure.

Applications in Drug Development
Pharmacophore Scaffold
The N-cyclopentylcyclohexyl motif is a privileged scaffold in medicinal chemistry. It is often

used to:

Fill Hydrophobic Pockets: The bulky aliphatic rings can occupy hydrophobic binding pockets

in enzymes or GPCRs (e.g., Muscarinic acetylcholine receptors).

Improve Metabolic Stability: Unlike linear alkyl chains, cycloalkyl rings are more resistant to

rapid oxidative metabolism, potentially extending the half-life of the drug candidate.

Synthetic Intermediate
The secondary amine functionality allows for further diversification:

N-Alkylation/Acylation: Reaction with alkyl halides or acid chlorides to form tertiary amines or

amides.

Click Chemistry: As seen in literature, the amine can be functionalized with alkynes or azides

(via linkers) to participate in copper-catalyzed cycloadditions for fragment-based drug

discovery [1].

Safety & Handling
Hazards (GHS Classification)

H302: Harmful if swallowed.

H315: Causes skin irritation.

H319: Causes serious eye irritation.

H335: May cause respiratory irritation.

Handling Protocols
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PPE: Wear nitrile gloves, safety goggles, and a lab coat. Use a fume hood when handling

the free base due to volatility.

Storage: The HBr salt is hygroscopic. Store in a tightly sealed container, preferably in a

desiccator or under nitrogen, at room temperature.

Spill Cleanup: Sweep up solid spills (salt) carefully to avoid dust generation. For liquid spills

(free base), absorb with sand or vermiculite and neutralize with weak acid before disposal.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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